2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-6-13-12(5-1)17-15(18-13)20-10-11-9-19-8-4-3-7-14(19)16-11/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCCHICYWVDJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a derivative of imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents. They are known to interact with their targets by installing covalent warheads. This interaction results in changes that can inhibit the function of the target, leading to therapeutic effects.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to have a broad spectrum of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have a broad spectrum of biological activity. This suggests that the compound may have multiple effects at the molecular and cellular level.
Biological Activity
The compound 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole represents a significant structural motif in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex heterocyclic structure that combines imidazo[1,2-a]pyridine and benzimidazole moieties. This unique configuration is responsible for its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 5.2 | High cytotoxicity |
| SK-Hep1 | 10.0 | Moderate cytotoxicity |
| A375 (Melanoma) | 7.5 | Significant sensitivity |
Antimicrobial Properties
Compounds derived from the imidazo[1,2-a]pyridine scaffold exhibit antimicrobial activities against various pathogens. For example, studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacterial Inhibition |
| Escherichia coli | 25 | Bacterial Inhibition |
| Candida albicans | 15 | Antifungal Activity |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties , which are crucial in treating autoimmune diseases. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit B-cell receptor signaling pathways, thus reducing inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. For instance:
- Substituents at the 2-position of the imidazo ring enhance anticancer activity.
- The presence of electron-withdrawing groups increases antimicrobial potency.
These insights are critical for the rational design of new derivatives with improved efficacy.
Case Study 1: Anticancer Efficacy
A study evaluated a series of derivatives based on the compound's structure against multiple cancer cell lines. The results showed that certain modifications led to a marked increase in cytotoxicity, particularly in leukemia and breast cancer models .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized derivatives. The study revealed that specific substitutions enhanced activity against resistant strains of bacteria and fungi, suggesting potential for therapeutic applications in infectious diseases .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOCl (Clorox™) | Aqueous THF, 25°C | Sulfoxide derivative | 78% | |
| mCPBA | CH₂Cl₂, 0°C → rt | Sulfone derivative | 85% | |
| H₂O₂/Fe³⁺ | EtOH, reflux | Mixture of sulfoxide/sulfone | 63% |
Key Findings :
-
Sodium hypochlorite selectively oxidizes the thioether to sulfoxide without over-oxidation .
-
Meta-chloroperbenzoic acid (mCPBA) achieves complete oxidation to sulfone in dichloromethane .
-
Iron-catalyzed H₂O₂ oxidation produces variable ratios of sulfoxide/sulfone, influenced by solvent polarity .
Nucleophilic Substitution
The electron-deficient aromatic rings facilitate substitution reactions:
Electrophilic Aromatic Substitution
-
Halogenation :
(65–72% yield) .
Mechanism: Halogenation occurs preferentially at the C3 position of the imidazo[1,2-a]pyridine ring due to its highest electron density .
Nucleophilic Displacement
Reduction Reactions
Selective reduction of the imidazole rings is achievable:
| Reducing Agent | Target Site | Product | Yield |
|---|---|---|---|
| NaBH₄/CoCl₂ | C=N bonds | Tetrahydroimidazo-pyridine derivative | 67% |
| H₂/Pd-C | Thioether | Desulfurized analog | 44% |
Notable Observation :
Sodium borohydride with cobalt chloride selectively reduces imine bonds in the imidazo[1,2-a]pyridine ring while preserving the benzimidazole moiety .
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME, 100°C | Biaryl derivatives | 73% |
| Ullmann | CuI | DMF, 120°C | N-Aryl analogs | 61% |
Photocatalytic Reactions
Recent advances utilize visible-light-driven transformations:
-
C–H Functionalization :
(69% yield) .
Mechanism: Single-electron transfer (SET) generates aryl radicals, which couple at the electron-rich C2 position of benzimidazole .
Acid/Base-Mediated Rearrangements
-
Ring Expansion :
Treatment with HCl gas in dioxane induces imidazo[1,2-a]pyridine ring expansion to form a quinazoline derivative (52% yield) . -
Demethylation :
BBr₃ in CH₂Cl₂ cleaves methyl protecting groups on nitrogen atoms (89% efficiency) .
Comparative Reactivity Table
| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 45.8 | Sulfoxide > Sulfone |
| Halogenation | 8.7 × 10⁻⁴ | 52.3 | C3 > C6 |
| Suzuki Coupling | 5.4 × 10⁻³ | 38.9 | C2 > C5 |
Data compiled from kinetic studies in .
This compound’s reactivity is governed by the electronic interplay between its benzimidazole and imidazopyridine moieties, with the thioether group serving as both a reactive site and a directing group. Future research directions include developing enantioselective oxidations and C–H activation protocols for asymmetric synthesis .
Comparison with Similar Compounds
Table 1: Metabolic Stability of Benzimidazole Derivatives
| Compound | Metabolic Stability (% Parent Compound Remaining) | Key Substituent Feature |
|---|---|---|
| 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole | 75%* | Thioether linker |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 89.13% | Fluorophenyl group |
| Alpidem | <50% | 6-Chloro, 2-phenyl substitution |
*Estimated based on structural analogs in .
Structural Analogues with Modified Linkers
- Sulfinyl Derivatives : Oxidation of the thioether group to sulfinyl (-SO-) in analogues like 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfinyl]-1H-benzimidazole improves metabolic stability (melting point: 195–196°C) and enhances ulcer-healing efficacy .
- Methylene-Linked Derivatives : 2-(1H-Benzo[d]imidazol-2-yl)ethylamine-based phthalazines (e.g., compounds 2c , 2d ) show leishmanicidal activity but lack the thioether’s acid-suppressing properties .
Key Research Findings
Thioether vs. Sulfinyl Linkers : Sulfinyl derivatives exhibit superior pharmacokinetic profiles due to reduced first-pass metabolism .
Halogen Substitution : Fluorine at the 4-position of phenyl rings enhances stability, while chlorine accelerates degradation .
antiulcer) .
Q & A
Q. What are the common synthetic strategies for preparing imidazo[1,2-a]pyridine-benzimidazole hybrids?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes, ketones) to form the pyrimidine or pyridine ring . For example, pseudo three-component reactions using dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) enable one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives in high yields (70-90%) . Catalyst systems like CBr4 or SiO2 nanoparticles are also employed to enhance selectivity and reduce reaction steps .
Q. How are structural and spectral properties of these compounds characterized?
X-ray crystallography is pivotal for resolving crystal structures, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives (e.g., bond angles, hydrogen-bonding networks) . Spectral characterization includes:
- NMR : Assigning aromatic proton environments (e.g., δ 7.2–8.5 ppm for imidazo[1,2-a]pyridine protons) .
- FT-IR : Identifying thioether (C–S–C) stretches at ~650–750 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .
- HRMS : Confirming molecular ion peaks with <5 ppm mass accuracy .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing thioether-linked imidazo-benzimidazole derivatives?
Key challenges include:
- Regioselectivity : Competing cyclization pathways during thioether bond formation (e.g., unwanted imidazo[2,1-b]thiazole byproducts) .
- Oxidative Stability : Thioether groups may oxidize to sulfoxides under acidic conditions, requiring inert atmospheres or antioxidants .
- Solvent-Free Optimization : Eaton’s reagent (P2O5/CH3SO3H) enables solvent-free Friedel-Crafts acylation but demands precise temperature control (60–80°C) to avoid decomposition .
Q. How can contradictory pharmacological data be resolved for structurally similar derivatives?
For example, imidazo[1,2-a]pyridine derivatives with 4-fluorophenyl substituents exhibit metabolic stability (~89% parent compound remaining) compared to chlorinated analogs, which degrade rapidly due to cytochrome P450 interactions . To address contradictions:
- In Silico Docking : Compare binding poses of derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole vs. alpidem analogs) at target sites like GABA-A receptors .
- Metabolic Profiling : Use LC-MS to identify phase I/II metabolites and correlate degradation pathways with substituent electronegativity .
Q. What strategies optimize imidazo-benzimidazole derivatives for α1β2γ2 GABA-A receptor modulation?
Structure-activity relationship (SAR) studies highlight:
- Electron-Withdrawing Groups : 4-Fluorophenyl or 4-chlorophenyl at the 2-position enhance receptor affinity by reducing electron density on the benzimidazole ring .
- Thioether Linkers : Improve membrane permeability compared to ether or sulfone analogs .
- Docking Validation : Molecular dynamics simulations reveal hydrogen bonding between the imidazole NH and receptor residue Tyr157 .
Experimental Design and Data Analysis
Q. How to design experiments for evaluating antimicrobial activity?
- MIC Assays : Test derivatives (e.g., 2-(4-difluoromethylphenyl)-1-phenyl-1H-benzo[d]imidazole) against Gram-positive (S. aureus) and Gram-negative (S. typhi) strains at concentrations 0.5–128 µg/mL .
- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) and calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) .
Q. What analytical methods resolve discrepancies in cytotoxicity data?
- MTT vs. SRB Assays : Compare tetrazolium salt (MTT) and sulforhodamine B (SRB) results to distinguish false positives from actual cell death .
- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) generation, linking cytotoxicity to oxidative stress .
Methodological Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
